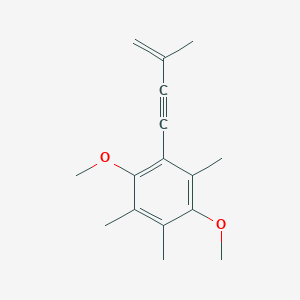
Benzene, 1,4-dimethoxy-2,3,5-trimethyl-6-(3-methyl-3-buten-1-ynyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1,4-dimethoxy-2,3,5-trimethyl-6-(3-methyl-3-buten-1-ynyl)- is a complex organic compound characterized by its unique structure It belongs to the class of aromatic hydrocarbons, which are known for their stability and distinct chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,4-dimethoxy-2,3,5-trimethyl-6-(3-methyl-3-buten-1-ynyl)- typically involves multi-step organic reactions One common approach is the alkylation of a pre-functionalized benzene derivative The reaction conditions often require the use of strong bases or acids to facilitate the addition of the various substituents
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, ensures high yield and purity. Catalysts and solvents are carefully selected to optimize the reaction efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Benzene, 1,4-dimethoxy-2,3,5-trimethyl-6-(3-methyl-3-buten-1-ynyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated products.
Substitution: Electrophilic aromatic substitution reactions are common, where substituents on the benzene ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are often used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Halogenation reactions may use reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various hydrogenated derivatives. Substitution reactions can introduce new functional groups, such as halogens or nitro groups, onto the benzene ring.
Wissenschaftliche Forschungsanwendungen
Benzene, 1,4-dimethoxy-2,3,5-trimethyl-6-(3-methyl-3-buten-1-ynyl)- has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a model compound for studying aromatic substitution reactions.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an intermediate in the synthesis of pharmaceuticals.
Industry: It can be used in the production of specialty chemicals, polymers, and materials with unique properties.
Wirkmechanismus
The mechanism by which Benzene, 1,4-dimethoxy-2,3,5-trimethyl-6-(3-methyl-3-buten-1-ynyl)- exerts its effects involves interactions with molecular targets and pathways. The compound’s aromatic structure allows it to participate in π-π interactions with other aromatic systems, influencing its reactivity and binding affinity. Additionally, the presence of electron-donating and electron-withdrawing groups on the benzene ring can modulate its chemical behavior and interactions with enzymes or receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzene, 1,4-dimethoxy-2-methyl-5-(prop-1-en-2-yl)benzene
- Benzene, 1,4-dimethoxy-2-methyl-5-(1-methylethenyl)-
- Benzene, 1,3-dimethoxy-
Uniqueness
Compared to similar compounds, Benzene, 1,4-dimethoxy-2,3,5-trimethyl-6-(3-methyl-3-buten-1-ynyl)- stands out due to its unique combination of substituents. The presence of multiple methoxy and methyl groups, along with the buten-1-ynyl substituent, imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
185757-85-1 |
|---|---|
Molekularformel |
C16H20O2 |
Molekulargewicht |
244.33 g/mol |
IUPAC-Name |
1,4-dimethoxy-2,3,5-trimethyl-6-(3-methylbut-3-en-1-ynyl)benzene |
InChI |
InChI=1S/C16H20O2/c1-10(2)8-9-14-13(5)15(17-6)11(3)12(4)16(14)18-7/h1H2,2-7H3 |
InChI-Schlüssel |
YLXSZSREAWPTJQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C(=C1OC)C)C#CC(=C)C)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




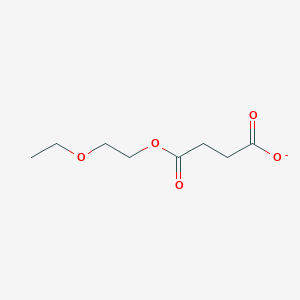
![Benzene, [[(1-methyl-2-heptynyl)oxy]methyl]-](/img/structure/B14268337.png)
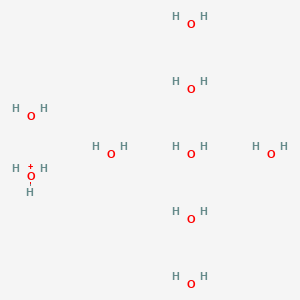
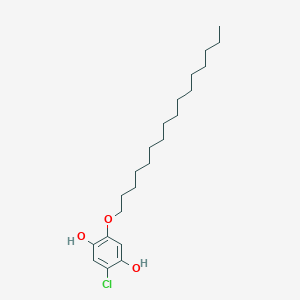

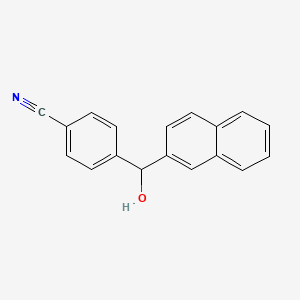
![2-[(E)-(5-Bromo-1,3-benzothiazol-2-yl)diazenyl]-5-(dimethylamino)benzoic acid](/img/structure/B14268344.png)
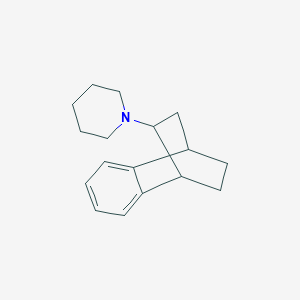

![Acetamide, N-[4-[(dodecylamino)sulfonyl]phenyl]-](/img/structure/B14268364.png)
![3-Bromo-8-iodo-4-methyl-7-[(prop-2-en-1-yl)oxy]-2H-1-benzopyran-2-one](/img/structure/B14268366.png)
![3-Pentanone, 2-[bis(phenylmethyl)amino]-, (2S)-](/img/structure/B14268371.png)
